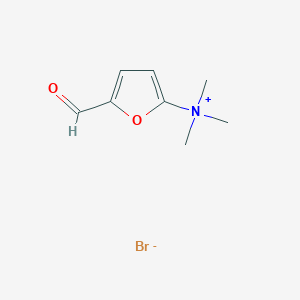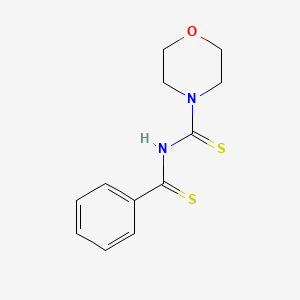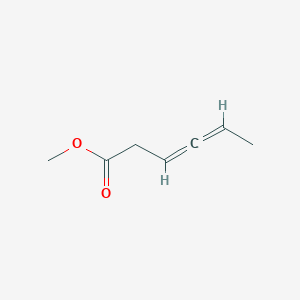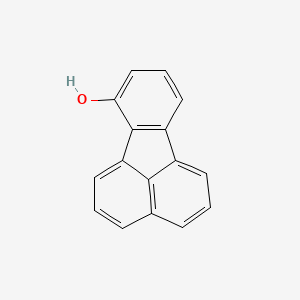
5-Formyl-N,N,N-trimethylfuran-2-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-N,N,N-trimethylfuran-2-aminium bromide: is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a formyl group attached to a furan ring, which is further substituted with a trimethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-N,N,N-trimethylfuran-2-aminium bromide typically involves the formylation of N,N,N-trimethylfuran-2-aminium. This can be achieved through a Vilsmeier-Haack reaction, where N,N,N-trimethylfuran-2-aminium is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position on the furan ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in 5-Formyl-N,N,N-trimethylfuran-2-aminium bromide can undergo oxidation to form a carboxyl group, resulting in the formation of 5-carboxy-N,N,N-trimethylfuran-2-aminium bromide.
Reduction: The formyl group can also be reduced to a hydroxymethyl group, leading to the formation of 5-hydroxymethyl-N,N,N-trimethylfuran-2-aminium bromide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles such as chloride, iodide, or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products:
Oxidation: 5-Carboxy-N,N,N-trimethylfuran-2-aminium bromide.
Reduction: 5-Hydroxymethyl-N,N,N-trimethylfuran-2-aminium bromide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Formyl-N,N,N-trimethylfuran-2-aminium bromide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of quaternary ammonium salts with biological membranes and proteins. Its formyl group can also be utilized in bioconjugation reactions to label biomolecules for imaging and diagnostic purposes.
Medicine: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals. Its ability to interact with biological targets such as enzymes and receptors can be explored for therapeutic applications, including antimicrobial and anticancer agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, surfactants, and ionic liquids. Its unique properties can also be harnessed in the development of advanced materials for various applications.
Mécanisme D'action
The mechanism of action of 5-Formyl-N,N,N-trimethylfuran-2-aminium bromide involves its interaction with molecular targets such as enzymes, receptors, and biological membranes. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity. The trimethylammonium group can interact with negatively charged sites on biological membranes, affecting their structure and function. These interactions can modulate various biochemical pathways and cellular processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
5-Formyl-N,N,N-trimethylpyridinium bromide: Similar structure but with a pyridine ring instead of a furan ring.
5-Formyl-N,N,N-trimethylthiophen-2-aminium bromide: Similar structure but with a thiophene ring instead of a furan ring.
5-Formyl-N,N,N-trimethylbenzylammonium bromide: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness: 5-Formyl-N,N,N-trimethylfuran-2-aminium bromide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. The furan ring’s oxygen atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Additionally, the combination of the formyl and trimethylammonium groups provides a versatile platform for further functionalization and application in various fields.
Propriétés
| 82386-85-4 | |
Formule moléculaire |
C8H12BrNO2 |
Poids moléculaire |
234.09 g/mol |
Nom IUPAC |
(5-formylfuran-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C8H12NO2.BrH/c1-9(2,3)8-5-4-7(6-10)11-8;/h4-6H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
MHIQVMMFDVTGHE-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=CC=C(O1)C=O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)


